molecular formula C10H12N4O4S B14710830 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione CAS No. 13263-91-7

3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione

Cat. No.: B14710830
CAS No.: 13263-91-7
M. Wt: 284.29 g/mol
InChI Key: LQKUBPCOEHEOEC-UHFFFAOYSA-N
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Description

3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione is a nucleoside analog derived from the nucleoside antibiotics formycin and formycin B . This compound belongs to the class of pyrazolopyrimidine nucleosides, which have been studied for their potential biological and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione typically involves the conversion of formycin B into various intermediates. One common method includes the following steps :

    Acetylation: Formycin B is acetylated to protect the hydroxyl groups.

    Chlorination: The acetylated formycin B is then chlorinated to introduce a chloro group at the 7-position.

    Deacetylation: The acetyl groups are removed to yield 7-chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine.

    Nucleophilic Displacement: The 7-chloro group is displaced by various nucleophiles to form different derivatives, including this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

  • 7-Hydroxyamino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
  • 7-Trimethylammonio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
  • 7-Hydrazino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
  • 7-Methylthio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
  • 7-Allylthio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine

Properties

CAS No.

13263-91-7

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione

InChI

InChI=1S/C10H12N4O4S/c15-1-3-7(16)8(17)9(18-3)5-4-6(14-13-5)10(19)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,19)

InChI Key

LQKUBPCOEHEOEC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2=NNC(=C2N1)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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